

Jionoside A1: A Comprehensive Spectroscopic and Analytical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Jionoside A1, a phenylethanoid glycoside isolated from the roots of Rehmannia glutinosa, has garnered interest within the scientific community. This technical guide provides a detailed overview of the spectroscopic data for **Jionoside A1**, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the identification, characterization, and development of this natural product.

Chemical Structure and Properties

Jionoside A1 possesses a complex chemical structure, characterized by a central glucose moiety linked to a phenylethanol aglycone and further substituted with rhamnose and a feruloyl group.

Table 1: Chemical Properties of Jionoside A1



Property	Value	Source
Molecular Formula	C36H48O20	PubChem CID: 6325450
Molecular Weight	800.75 g/mol	PubChem CID: 6325450
Canonical SMILES	CC1C(C(C(C(O1)OC2C(C(OC (=O)C=CC3=CC(=C(C=C3)O) OC)C(OC4C(C(C(C(O4)CO)O) O)O)CO)OC5C(C(C(C(O5)CO) O)O)O)O)O)O	PubChem CID: 6325450

Spectroscopic Data

The structural elucidation of **Jionoside A1** has been achieved through a combination of advanced spectroscopic techniques, primarily NMR and MS.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for determining the molecular formula and identifying fragmentation patterns.

Table 2: Mass Spectrometry Data for **Jionoside A1**

Ionization Mode	Adduct	Observed m/z	Reference
Negative Ion ESI	[M-H] ⁻	799.2664	[1]
Positive Ion ESI	[M+Na]+	823.2633	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is essential for the unambiguous structural confirmation of **Jionoside A1**. The following data were reported for **Jionoside A1** in Pyridine-d₅.

Table 3: ¹H NMR (500 MHz, C₅D₅N) Spectroscopic Data for **Jionoside A1**



Position	δΗ (ррт)	Multiplicity	J (Hz)
Aglycone (Hydroxytyrosol moiety)			
α	3.14	t	7.0
β	4.15	m	_
β'	4.45	m	_
2	7.20	d	2.0
5	7.08	d	8.0
6	6.89	dd	8.0, 2.0
Acyl group (Feruloyl moiety)			
2'	7.38	d	2.0
5'	7.18	d	8.5
6'	7.14	dd	8.5, 2.0
7' (α')	6.62	d	16.0
8' (β')	7.88	d	16.0
OMe-3'	3.84	S	_
Glucose			
1"	4.92	d	7.5
2"	4.28	t	8.0
3"	4.25	t	8.5
4"	5.38	t	9.5
5"	4.08	m	
6"a	4.58	dd	11.5, 2.0



CIII	4.40	ما ما	11 5 5 5
6"b	4.48	dd	11.5, 5.5
Rhamnose			
1"'	5.72	br s	_
2""	4.78	br s	
3""	4.60	dd	9.5, 3.0
4'''	4.40	t	9.5
5""	4.32	m	
6''' (Me)	1.68	d	6.0

Table 4: 13 C NMR (125 MHz, C_5D_5N) Spectroscopic Data for **Jionoside A1**



Position	δС (ррт)
Aglycone (Hydroxytyrosol moiety)	
α	36.5
β	72.0
1	131.5
2	117.2
3	146.3
4	144.9
5	116.5
6	121.4
Acyl group (Feruloyl moiety)	
1'	127.2
2'	111.9
3'	149.8
4'	148.5
5'	116.1
6'	123.9
7' (α')	115.0
8' (β')	146.9
9' (C=O)	167.3
OMe-3'	56.1
Glucose	
1"	104.5
2"	75.3



3"	81.9
4"	71.0
5"	76.1
6"	69.8
Rhamnose	
1"'	102.8
2""	72.5
3'''	72.2
4'''	74.0
5'''	69.4
6''' (Me)	18.6

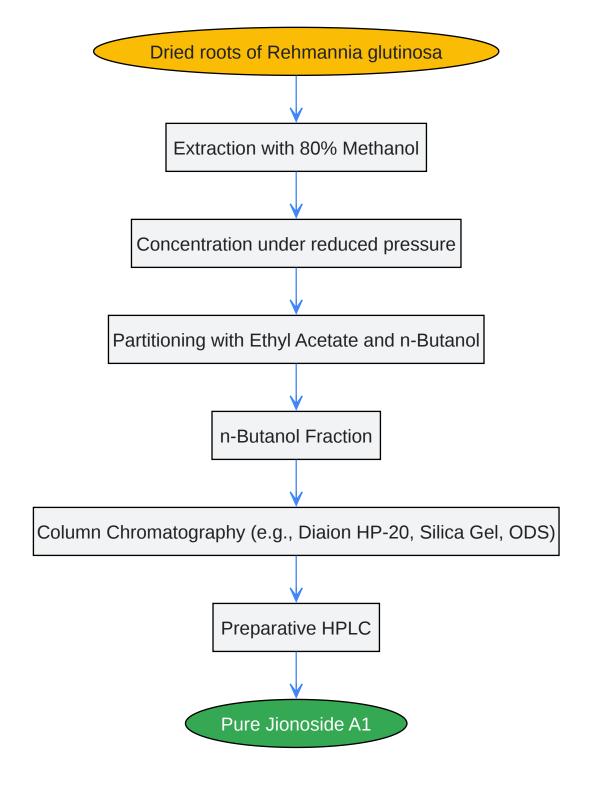
Experimental Protocols

The isolation and structural elucidation of **Jionoside A1** involve a series of chromatographic and spectroscopic techniques.

Isolation of Jionoside A1

A general workflow for the isolation of **Jionoside A1** from Rehmannia glutinosa is as follows:





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Figure 1. General workflow for the isolation of **Jionoside A1**.

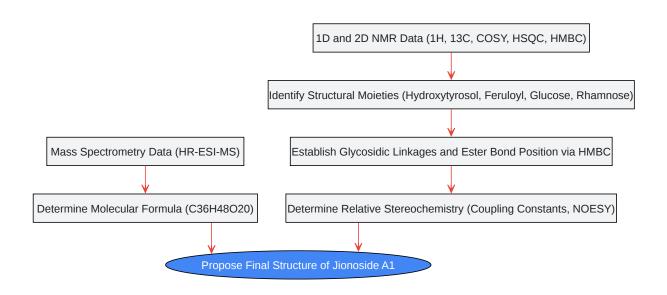
Spectroscopic Analysis



- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in δ (ppm) relative to the solvent peak (Pyridine-d₅: δH 8.74, 7.58, 7.22; δC 150.35, 135.91, 123.87) as an internal standard. 2D NMR experiments (COSY, HSQC, HMBC) were performed to establish the connectivities and complete the assignments.
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)
 was performed on a Waters Xevo G2-S QTOF mass spectrometer to determine the exact
 mass and molecular formula.

Logical Relationships in Structure Elucidation

The structural determination of **Jionoside A1** relies on the interpretation of various spectroscopic data in a logical sequence.



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Figure 2. Logical workflow for the structure elucidation of Jionoside A1.



Conclusion

This technical guide provides a consolidated resource of the spectroscopic data for **Jionoside A1**. The detailed NMR and MS data, along with the outlined experimental protocols and logical workflows, are intended to facilitate further research and development of this promising natural product. The comprehensive data presented here should aid in the rapid identification and quality control of **Jionoside A1** in various applications.

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References

- 1. tandfonline.com [tandfonline.com]
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